molecular formula C10H11NO2 B3353370 1,3-Dimethyl-3-hydroxyoxindole CAS No. 54279-13-9

1,3-Dimethyl-3-hydroxyoxindole

Cat. No.: B3353370
CAS No.: 54279-13-9
M. Wt: 177.2 g/mol
InChI Key: KKYJEHMJKVIBOB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-3-hydroxyoxindole is a derivative of oxindole, a significant heterocyclic compound found in various natural products and pharmaceuticals. This compound is characterized by the presence of a hydroxyl group at the third position and two methyl groups at the first and third positions on the oxindole ring. The molecular formula of this compound is C10H11NO2 . This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-3-hydroxyoxindole can be synthesized through several methods, including catalytic asymmetric synthesis. One common approach involves the use of transition metal catalysis and organocatalysis. For instance, the catalytic asymmetric allylation of 3-indolylmethanols can be achieved using chiral phosphoric acid catalysts . Another method involves the use of palladium/bis(oxazoline) complexes to catalyze the asymmetric allylation of 3-O-Boc-oxindole, yielding 3-allyl-3-hydroxyoxindoles in good yields and high enantioselectivities .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes. These processes often utilize transition metal catalysts due to their efficiency and selectivity. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for further applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-3-hydroxyoxindole undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxindole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxindoles, which can have different functional groups attached to the oxindole ring. These products are valuable intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-3-hydroxyoxindole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity . The compound’s hydroxyl group and methyl groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups enhances its hydrophobicity and may improve its binding affinity to certain molecular targets. This makes it a valuable compound in the development of new pharmaceuticals and other applications.

Properties

IUPAC Name

3-hydroxy-1,3-dimethylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-10(13)7-5-3-4-6-8(7)11(2)9(10)12/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYJEHMJKVIBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327246
Record name 1,3-Dimethyl-3-hydroxyoxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54279-13-9
Record name 1,3-Dimethyl-3-hydroxyoxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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